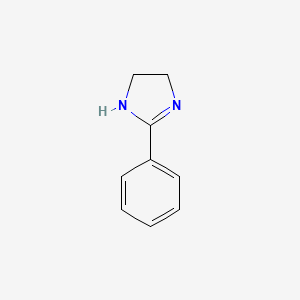

2-Phenyl-2-imidazoline

Overview

Description

2-Phenyl-2-imidazoline is an off-white powder with the chemical formula C9H10N2 . It is used as a crosslinker for highly reactive epoxy powder coatings, an accelerator for dicyandiamide, epoxy/polyester hybrids, and epoxy phenolic powder coatings . It can also be used in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-imidazoline is characterized by the presence of an imidazoline head group and a phenyl group . The molecular formula is C9H10N2 and the molecular weight is 146.19 g/mol .Chemical Reactions Analysis

Imidazoline compounds, including 2-Phenyl-2-imidazoline, are known to inhibit metallic corrosion by physically or chemically adsorbing onto the metal surface, forming a protective film .Scientific Research Applications

Biomass Conversion Catalyst

2-Phenyl-2-imidazoline: has been utilized as a catalyst in the conversion of glucose into levulinic acid, an important platform chemical . This process is part of the broader field of biomass conversion, aiming to create sustainable and renewable sources of chemicals that are traditionally derived from fossil fuels. The use of 2-Phenyl-2-imidazoline -based ionic liquid catalysts has demonstrated significant efficiency in this conversion, offering a promising avenue for the production of bio-based chemicals.

Biological Activity

Imidazoline derivatives, including 2-Phenyl-2-imidazoline , have shown a wide range of biological activities . These compounds have been studied for their potential therapeutic efficacy in treating various disorders such as hypertension, hyperglycemia, and even neurodegenerative diseases like Parkinson’s and Alzheimer’s. The pharmacological significance of 2-Phenyl-2-imidazoline and its derivatives is a testament to their versatility and importance in medicinal chemistry.

Organocatalysis

Chiral imidazolines are extensively used as organocatalysts in the synthesis of a broad range of natural and synthetic organic molecules . 2-Phenyl-2-imidazoline can be employed in this capacity, facilitating various chemical reactions due to its unique structural properties and the presence of nitrogen atoms, which are key for catalytic activity.

Synthesis of Imidazoles

2-Phenyl-2-imidazoline: plays a role in the synthesis of imidazoles, which are crucial components in a variety of functional molecules used in everyday applications . The ability to create substituted imidazoles with regiocontrol is essential for the development of pharmaceuticals and biomolecules, making 2-Phenyl-2-imidazoline a valuable reagent in organic synthesis.

Chemical Synthesis Applications

As a catalyst, 2-Phenyl-2-imidazoline has been applied in specific chemical synthesis processes such as N-arylation of indoles and epoxy-carbonyl reactions . These reactions are important for the creation of complex organic compounds, and the use of 2-Phenyl-2-imidazoline enhances the efficiency and selectivity of these processes.

Ionic Liquid Catalyst Synthesis

2-Phenyl-2-imidazoline: is used in the synthesis of Brønsted acid functionalized ionic liquid catalysts . These catalysts are characterized by their high thermal stability and ability to be reused multiple times without significant loss of activity. They are particularly effective in the hydrothermal conversion of biomass into valuable chemicals, showcasing the compound’s role in green chemistry and sustainability.

Safety and Hazards

Future Directions

Recent advances in the synthesis of imidazoline compounds suggest that they are key components to functional molecules used in a variety of everyday applications . Imidazoline receptors represent an emerging drug target for the treatment of neurological disorders such as pain and stroke . Therefore, more research attention is needed to translate preclinical findings to pharmacotherapies .

Mechanism of Action

Target of Action

It is known that imidazoline derivatives can interact with specific enzymes such as cyclooxygenase-2 (cox-2) .

Mode of Action

Imidazoline derivatives, in general, are known to suppress cox-2 . This suppression can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical Pathways

Given its potential interaction with cox-2, it may influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .

Result of Action

Based on its potential interaction with cox-2, it may lead to a decrease in inflammation and pain by reducing the production of prostaglandins .

properties

IUPAC Name |

2-phenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCCAYLNRIRKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061322 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936-49-2 | |

| Record name | 2-Phenylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

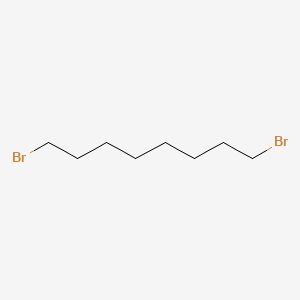

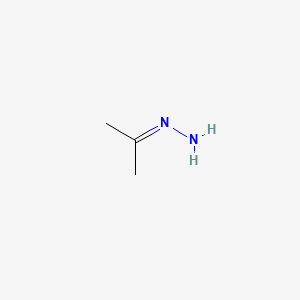

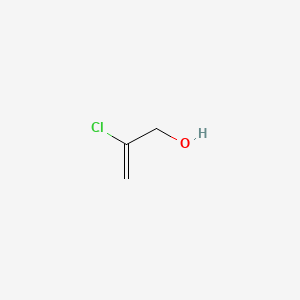

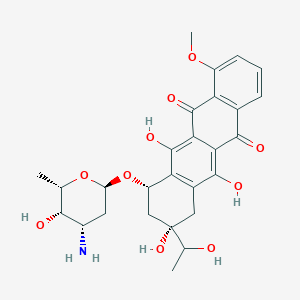

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)